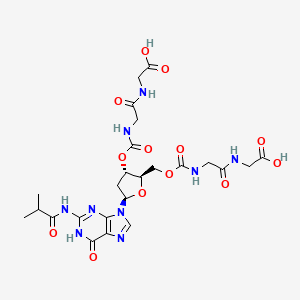
Relacin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Relacin is a novel antibacterial agent designed to inhibit (p)ppGpp production by the ubiquitous bacterial enzyme RelA that triggers the Stringent Response . It inhibits RelA in vitro and reduces (p)ppGpp production in vivo . It affects entry into stationary phase in Gram-positive bacteria, leading to a dramatic reduction in cell viability .
Synthesis Analysis
Relacin is designed to inhibit the production of (p)ppGpp, a molecule produced by the bacterial enzyme RelA . It inhibits RelA and reduces (p)ppGpp production in vivo .
Molecular Structure Analysis
While the exact molecular structure of Relacin is not provided in the available resources, it is described as a novel ppGpp analogue .
Chemical Reactions Analysis
Relacin inhibits the abundant bacterial Rel enzymes that synthesize the signaling molecules required to activate the Stringent Response . It perturbs the switch into stationary phase in Gram-positive bacteria and leads to cell death .
科学研究应用
Antibacterial Agent
Relacin is a novel antibacterial agent . It targets the Stringent Response, a process required for the transition into stationary phase, which is crucial for bacterial survival .
Inhibition of (p)ppGpp Production
Relacin is designed to inhibit (p)ppGpp production by the ubiquitous bacterial enzyme RelA that triggers the Stringent Response . It inhibits RelA in vitro and reduces (p)ppGpp production in vivo .
Affecting Entry into Stationary Phase
Relacin affects entry into stationary phase in Gram positive bacteria, leading to a dramatic reduction in cell viability .
Perturbing Spore Formation
When Relacin is added to sporulating Bacillus subtilis cells, it strongly perturbs spore formation regardless of the time of addition . Spore formation is also impeded in the pathogenic bacterium Bacillus anthracis that causes the acute anthrax disease .
Disrupting Biofilm Formation
The formation of multicellular biofilms is markedly disrupted by Relacin . This is significant as biofilms are a major reason for treatment failure, and there is an urgent need for the development of new classes of drugs that can target the metabolic mechanisms within biofilms .
Potential Therapeutic Antibiotic
The ubiquity of Rel enzymes among bacteria, combined with the absence of known homologues in mammalian cells, strengthens the potential of Relacin to turn into a therapeutic antibiotic .
作用机制
Target of Action
Relacin is a novel compound designed to inhibit the production of (p)ppGpp . The primary target of Relacin is the ubiquitous bacterial enzyme RelA . This enzyme triggers the Stringent Response, a process required for the transition into the stationary phase, which is crucial for bacterial survival .
Mode of Action
Relacin interacts with its target, the RelA enzyme, by inhibiting its function . This inhibition reduces the production of (p)ppGpp, the signaling molecules required to activate the Stringent Response .
Biochemical Pathways
The biochemical pathway affected by Relacin is the Stringent Response pathway . By inhibiting the production of (p)ppGpp, Relacin disrupts the activation of this pathway . The downstream effects include a perturbation in the switch into the stationary phase in Gram-positive bacteria, leading to cell death . Additionally, Relacin inhibits sporulation and biofilm formation, which are additional bacterial long-term survival strategies .
Pharmacokinetics
The effectiveness of relacin in inhibiting (p)ppgpp production in vivo suggests that it has sufficient bioavailability to interact with its target, the rela enzyme .
Result of Action
The molecular and cellular effects of Relacin’s action include a dramatic reduction in cell viability in Gram-positive bacteria . It strongly perturbs spore formation in sporulating Bacillus subtilis cells and also impedes spore formation in the pathogenic bacterium Bacillus anthracis . Furthermore, the formation of multicellular biofilms is markedly disrupted by Relacin .
Action Environment
Given that relacin targets the stringent response, a process crucial for bacterial survival during the stationary phase, it can be inferred that the compound’s action may be influenced by factors that affect bacterial growth and survival .
未来方向
属性
IUPAC Name |
2-[[2-[[(2R,3S,5R)-3-[[2-(carboxymethylamino)-2-oxoethyl]carbamoyloxy]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methoxycarbonylamino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N9O13/c1-10(2)20(40)31-22-30-19-18(21(41)32-22)29-9-33(19)15-3-11(46-24(43)28-5-14(35)26-7-17(38)39)12(45-15)8-44-23(42)27-4-13(34)25-6-16(36)37/h9-12,15H,3-8H2,1-2H3,(H,25,34)(H,26,35)(H,27,42)(H,28,43)(H,36,37)(H,38,39)(H2,30,31,32,40,41)/t11-,12+,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREXTMSNGTWUJT-YWPYICTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)NCC(=O)NCC(=O)O)OC(=O)NCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)NCC(=O)NCC(=O)O)OC(=O)NCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N9O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of Relacin?
A1: Relacin targets RelA, a key enzyme responsible for producing (p)ppGpp, signaling molecules that trigger the stringent response in bacteria [, ]. By inhibiting RelA, Relacin disrupts the stringent response, which is crucial for bacterial adaptation to stress and survival under unfavorable conditions [, ].
Q2: What are the downstream effects of Relacin inhibiting the stringent response?
A2: Inhibiting the stringent response with Relacin has been shown to have several downstream effects, including:
- Impaired entry into stationary phase: This leads to a dramatic reduction in cell viability in Gram-positive bacteria [].
- Disrupted sporulation: In spore-forming bacteria like Bacillus subtilis and the pathogenic Bacillus anthracis, Relacin strongly perturbs spore formation, regardless of the time of addition [].
- Inhibited biofilm formation: Relacin markedly disrupts the formation of multicellular biofilms, which are often associated with antibiotic resistance [].
- Increased antibiotic susceptibility: In Clostridioides difficile, inhibiting Relacin’s target, RSH, with Relacin itself or through translational suppression, leads to increased susceptibility to antibiotics like clindamycin and metronidazole [].
Q3: What is the molecular formula and weight of Relacin?
A3: Unfortunately, the provided research abstracts do not specify the molecular formula or weight of Relacin. Further investigation into primary research articles and patents is necessary to obtain this information.
Q4: Is there any spectroscopic data available for Relacin?
A4: The abstracts provided do not include spectroscopic data for Relacin. Consulting primary research articles or contacting the researchers involved in Relacin development may yield this information.
Q5: Are there studies on Relacin's material compatibility, stability under various conditions, or catalytic properties?
A5: The provided research abstracts primarily focus on Relacin's biological activity and mechanism of action. Information regarding its material compatibility, stability, and catalytic properties requires further investigation in primary research articles and related literature.
Q6: Have computational chemistry techniques been employed in Relacin research?
A6: While the provided abstracts don't elaborate on computational studies, one abstract mentions the design and synthesis of novel Relacin analogs to inhibit Rel proteins []. This suggests the potential use of computational chemistry, such as structure-based drug design and QSAR modeling, in optimizing Relacin's properties.
Q7: What is known about the structure-activity relationship (SAR) of Relacin?
A7: One study focusing on Relacin analogs aims to understand the impact of structural modifications on the activity, potency, and selectivity of Relacin against Rel proteins []. This research highlights the importance of SAR studies in optimizing Relacin for therapeutic use.
Q8: Has research explored Relacin's stability, formulation strategies, SHE regulations, or PK/PD profile?
A8: The available abstracts primarily concentrate on Relacin's antibacterial activity and mechanism. Information about its stability, formulation, SHE regulations, and PK/PD profile requires further exploration in primary research articles and related literature.
Q9: What in vitro and in vivo studies have been conducted on Relacin?
A9: The research on Relacin includes:
- In vitro studies: Relacin has been shown to inhibit the growth of Enterococcus faecalis biofilms []. Additionally, it displays inhibitory effects on the activity of E. faecalis enzymes involved in GTP biosynthesis [].
- In vivo studies: Relacin has shown efficacy in animal models. For example, in a mouse model of Francisella tularensis infection, Relacin treatment significantly prolonged survival [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


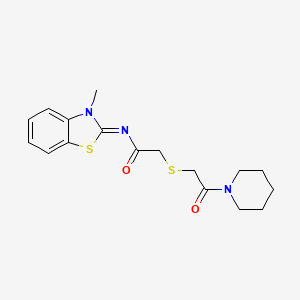
![1-imidazo[1,2-a]pyrimidin-3-yl-Ethanone](/img/structure/B2612566.png)
![4-Fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-1-carboxylic acid](/img/structure/B2612569.png)
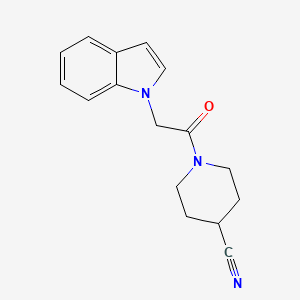

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2612576.png)
![Thiourea, N-[4-[(4S)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]butyl]-N'-phenyl-](/img/structure/B2612577.png)

![N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide](/img/structure/B2612579.png)
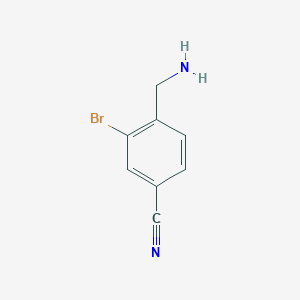
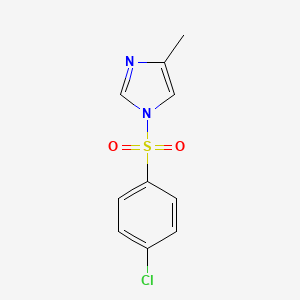
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2612583.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2612584.png)